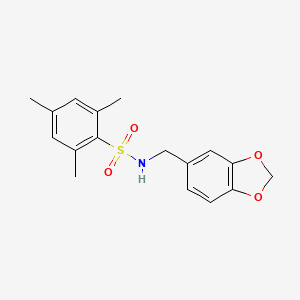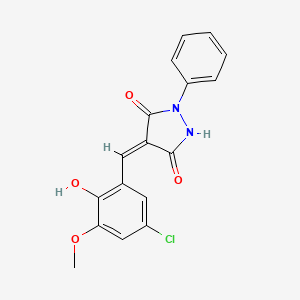![molecular formula C16H23NO2 B5741305 1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
1-[(3,4-dimethylphenoxy)acetyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenoxy)acetyl]azepane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPAZA and is a member of the azepane family. DPAZA has a unique chemical structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of DPAZA is not fully understood. However, studies have shown that DPAZA can interact with biological molecules such as enzymes and receptors. DPAZA has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. DPAZA has also been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
DPAZA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DPAZA can inhibit the growth of cancer cells such as breast cancer, lung cancer, and leukemia cells. DPAZA has also been found to exhibit antifungal activity against Candida albicans. In vivo studies have shown that DPAZA can improve cognitive function in animal models of Alzheimer's disease. DPAZA has also been found to exhibit analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DPAZA has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. DPAZA has also been found to exhibit low toxicity, which makes it a promising candidate for various applications. However, DPAZA has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. DPAZA also requires further optimization to improve its yield and purity.
Orientations Futures
There are several future directions for DPAZA research. In drug discovery, DPAZA can be further explored as a potential inhibitor of enzymes involved in various diseases such as Alzheimer's disease, cancer, and fungal infections. DPAZA can also be used as a building block for the synthesis of new materials with unique properties. In catalysis, DPAZA can be used as a ligand for the synthesis of new chiral catalysts that can be used in asymmetric synthesis. Overall, DPAZA has the potential to be a valuable compound in various fields and requires further research to fully explore its properties and applications.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]azepane is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of DPAZA is a multi-step process that requires optimization to improve its yield and purity. DPAZA has been extensively studied for its potential applications in drug discovery, material science, and catalysis. DPAZA has several advantages for lab experiments, but also has some limitations that require further optimization. Overall, DPAZA has the potential to be a valuable compound in various fields and requires further research to fully explore its properties and applications.
Méthodes De Synthèse
The synthesis of DPAZA is a multi-step process that involves the reaction of 3,4-dimethylphenol with acetyl chloride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 1-azepanamine to form DPAZA. The yield of DPAZA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
DPAZA has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, DPAZA has been found to exhibit antitumor, antifungal, and antibacterial activities. DPAZA has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In material science, DPAZA has been used as a building block for the synthesis of functional materials such as dendrimers, polymers, and metal-organic frameworks. In catalysis, DPAZA has been used as a ligand for the synthesis of chiral catalysts that can be used in asymmetric synthesis.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-8-15(11-14(13)2)19-12-16(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYCMTISPQQAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)


![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)